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Compound of Interest

Compound Name: FAM49B (190-198) mouse

Cat. No.: B15614802 Get Quote

Introduction

The Family with sequence similarity 49 member B (FAM49B), also known as CYFIP-related

Rac1 interactor B (CYRI-B), is a protein involved in the regulation of crucial cellular processes.

[1] It has been identified as a key player in cytoskeletal remodeling through its interaction with

the active form of the small GTPase Rac1.[1][2] Emerging research has implicated FAM49B in

diverse biological functions, including T-cell activation, mitochondrial dynamics, and cancer

progression.[2][3] In T-cells, FAM49B acts as a negative regulator of T-cell receptor (TCR)

signaling by inhibiting the Rac-PAK axis.[2][4] Furthermore, its role in cancer is complex, with

studies suggesting it can act as both a tumor suppressor and an oncogene depending on the

cancer type.[3][5][6] Given its multifaceted roles, accurate detection and quantification of

FAM49B protein expression in mouse models are critical for advancing our understanding of its

physiological and pathological functions. Western blotting is a fundamental technique for this

purpose.

Function and Signaling Pathways

FAM49B primarily functions by binding to active, GTP-bound Rac1, thereby preventing its

interaction with downstream effectors like the WAVE regulatory complex and p21-activated

kinase (PAK).[2] This interaction modulates actin dynamics, which is essential for cell

migration, phagocytosis, and immune responses.[1]

Several key signaling pathways are influenced by FAM49B activity:
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Rac1/WAVE/PAK Pathway: FAM49B directly binds to Rac1-GTP, inhibiting the Rac-PAK

signaling cascade that is crucial for cytoskeletal reorganization.[2] This inhibitory action helps

to fine-tune T-cell activation and cell motility.[2][4]

MAPK Pathway: In ovarian cancer, FAM49B has been shown to suppress cell growth by

negatively regulating the MAPK signaling pathway. Its knockdown leads to enhanced EGFR

activation and downstream MEK-ERK signaling.[6]

PI3K/AKT Pathway: Some studies have indicated a connection between FAM49B and the

PI3K/AKT pathway, which is a central regulator of cell proliferation and survival.

TLR4/NF-κB Pathway: In breast cancer, FAM49B has been found to promote proliferation

and metastasis by stabilizing ELAVL1 protein, which in turn regulates the Rab10/TLR4/NF-

κB signaling pathway.[5]

Expression in Mouse Tissues
Expression of Fam49b has been confirmed in various mouse tissues, including the spleen,

lymph nodes, and thymus, as well as in peripheral CD4 and CD8 T cells.[7] Its expression is

broadly detected throughout thymic development.[7]

Antibody Selection
The selection of a specific and sensitive primary antibody is paramount for a successful

Western blot. Several commercially available antibodies have been validated for the detection

of FAM49B in mouse samples. It is crucial to review the supplier's datasheet for recommended

applications and species reactivity. The predicted molecular weight of FAM49B is

approximately 37 kDa.

Table 1: Recommended Antibodies for FAM49B Western Blot in Mouse Lysates
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Antibody
Name

Supplier
Catalog
Number

Type
Recommended
Applications

FAM49B

Antibody (D-8)

Santa Cruz

Biotechnology
sc-390478

Mouse

Monoclonal

WB, IP, IF,

IHC(P), ELISA

Anti-FAM49B

Polyclonal

Thermo Fisher

Scientific
20127-1-AP Rabbit Polyclonal

WB, ICC/IF,

IHC(P), IP

Anti-FAM49B

antibody
Abcam ab121299 Rabbit Polyclonal

WB, IHC-P,

ICC/IF

Note: This table is not exhaustive. Researchers should always validate antibody performance

in their specific experimental context.

Protocols: Western Blotting for FAM49B in Mouse
Lysates
This protocol provides a general guideline for the detection of FAM49B protein in mouse tissue

or cell lysates. Optimization of conditions such as antibody dilution and incubation times may

be required.

I. Lysate Preparation
Tissue Lysates: a. Excise the mouse tissue of interest on ice and wash with ice-cold

Phosphate Buffered Saline (PBS). b. Mince the tissue into small pieces and place it in a pre-

chilled Dounce homogenizer or use a mechanical homogenizer. c. Add ice-cold RIPA buffer

(50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

supplemented with a protease and phosphatase inhibitor cocktail. d. Homogenize the tissue

thoroughly on ice. e. Incubate the homogenate on ice for 30 minutes with intermittent

vortexing. f. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. g. Carefully collect the

supernatant, which contains the soluble protein fraction.

Cell Lysates: a. Wash cultured mouse cells with ice-cold PBS. b. Add ice-cold RIPA buffer

with protease and phosphatase inhibitors directly to the culture plate. c. Scrape the cells and

transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing
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every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the

supernatant.

Protein Quantification: a. Determine the protein concentration of the lysates using a standard

protein assay, such as the Bradford or BCA assay, according to the manufacturer's

instructions.

II. SDS-PAGE and Protein Transfer
Sample Preparation: a. Mix an appropriate amount of protein lysate (typically 20-40 µg) with

4X Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02%

bromophenol blue, 10% β-mercaptoethanol). b. Heat the samples at 95-100°C for 5-10

minutes.

Gel Electrophoresis: a. Load the denatured protein samples and a molecular weight marker

into the wells of a 10-12% SDS-polyacrylamide gel. b. Run the gel at a constant voltage

(e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Follow the

manufacturer's instructions for the transfer apparatus. A typical transfer is performed at 100

V for 1-2 hours or at a lower voltage overnight at 4°C. c. After transfer, confirm the efficiency

by staining the membrane with Ponceau S solution.

III. Immunodetection
Blocking: a. Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20

(TBST). b. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin

(BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to

prevent non-specific antibody binding.

Primary Antibody Incubation: a. Dilute the primary FAM49B antibody in the blocking buffer.

The optimal dilution should be determined empirically, but a starting point of 1:1000 is

common for many commercial antibodies.[8] b. Incubate the membrane with the diluted

primary antibody overnight at 4°C with gentle shaking.
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Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove

unbound primary antibody.

Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP,

depending on the primary antibody host species) diluted in blocking buffer. A typical dilution

is 1:2000 to 1:5000. b. Incubate for 1 hour at room temperature with gentle agitation.

Final Washes: a. Wash the membrane three times for 10 minutes each with TBST.

IV. Detection and Analysis
Signal Development: a. Prepare the enhanced chemiluminescence (ECL) substrate

according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate

for the recommended time (usually 1-5 minutes). c. Capture the chemiluminescent signal

using an imaging system or by exposing the membrane to X-ray film.

Data Analysis: a. The FAM49B protein should appear as a band at approximately 37 kDa. b.

To ensure equal loading, the membrane should be stripped and re-probed with an antibody

against a housekeeping protein, such as β-actin, GAPDH, or tubulin. c. Quantify the band

intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the

FAM49B band to the intensity of the corresponding housekeeping protein band for each

sample.

Table 2: Example Western Blot Parameters
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Parameter Recommended Condition

Lysate Protein Load 20-40 µg per lane

SDS-PAGE Gel % 10-12%

Membrane Type PVDF or Nitrocellulose

Blocking Buffer 5% non-fat milk or 5% BSA in TBST

Primary Antibody Dilution 1:500 - 1:2000 (optimize as needed)

Primary Antibody Incubation Overnight at 4°C

Secondary Antibody HRP-conjugated anti-mouse/rabbit IgG

Secondary Antibody Dilution 1:2000 - 1:10000

Detection Method Enhanced Chemiluminescence (ECL)
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Figure 1. Experimental workflow for Western blot analysis of FAM49B.
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Figure 2. FAM49B negatively regulates the Rac1-PAK signaling pathway.
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Figure 3. FAM49B promotes breast cancer progression via the ELAVL1/Rab10/TLR4/NF-κB
pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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